molecular formula C6H11BrO3 B14274750 6-Bromo-3-hydroxyhexanoic acid CAS No. 126502-98-5

6-Bromo-3-hydroxyhexanoic acid

Cat. No.: B14274750
CAS No.: 126502-98-5
M. Wt: 211.05 g/mol
InChI Key: PRMNZQRHYSTJDR-UHFFFAOYSA-N
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Description

Significance of Polyfunctionalized Fatty Acids in Organic Synthesis and Bioproduction

Polyfunctionalized fatty acids, which are aliphatic carboxylic acids bearing multiple functional groups, are of substantial importance in modern chemical and biological sciences. In organic synthesis, they serve as versatile building blocks, or synthons, for constructing complex molecules. ethz.ch Their multiple reactive sites allow for sequential and regioselective modifications, enabling the efficient assembly of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. ontosight.ai

In the realm of bioproduction, these acids are key monomers for the microbial synthesis of polyhydroxyalkanoates (PHAs). science.govnih.gov PHAs are biodegradable and biocompatible polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. nih.govnih.gov By incorporating functionalized monomers into the PHA backbone, materials with tailored properties such as enhanced flexibility, durability, or specific reactivity can be created. nih.gov This capability is driving research into the production of advanced bioplastics and functional materials from renewable resources. science.govmdpi-res.com The enzymatic pathways in microbes offer a route to producing these chiral molecules with high enantiomeric purity, a feature that is often challenging and costly to achieve through traditional chemical synthesis. ethz.ch

Overview of the Research Landscape for Halo-hydroxyalkanoic Acids

Halo-hydroxyalkanoic acids represent a specialized class of polyfunctionalized fatty acids characterized by the presence of a halogen atom and a hydroxyl group, in addition to the carboxylic acid function. This trifecta of functional groups makes them particularly valuable intermediates in organic synthesis. The halogen atom, often bromine or chlorine, serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functionalities. chemicalbook.com The hydroxyl and carboxyl groups provide further sites for esterification, amidation, and other transformations.

Research into halo-hydroxyalkanoic acids is often focused on their use as precursors for creating more complex molecules, including pharmaceuticals and specialty polymers. ontosight.ai A significant area of investigation involves their production via bioproduction, where microorganisms are engineered or selected to produce PHAs containing these halogenated monomers. ethz.ch For instance, Pseudomonas species have been shown to incorporate bromo- and chloro-substituted hydroxyalkanoic acids into their PHA copolymers when fed the corresponding halogenated alkanoic acids. ethz.ch This biological approach provides a pathway to functionalized biopolymers that are difficult to access through conventional polymerization methods.

Contextualization of 6-Bromo-3-hydroxyhexanoic Acid within Chemical and Biochemical Disciplines

This compound (C₆H₁₁BrO₃) is a specific halo-hydroxyalkanoic acid that has been identified in biochemical research, particularly in studies related to PHA copolymers. ethz.chnih.gov Its structure features a six-carbon chain with a bromine atom at the terminal (C6) position, a hydroxyl group at the C3 position, and a carboxylic acid at the C1 position.

This compound is recognized as a constituent monomer in polyhydroxyalkanoate copolymers produced by certain bacteria, such as Pseudomonas cichorii, Pseudomonas jessenii, and Pseudomonas putida. ethz.ch The incorporation of (3R)-6-bromo-3-hydroxyhexanoic acid units into the polymer chain introduces a reactive bromine atom on the side chain of the resulting bioplastic. ethz.ch This functionality can be later exploited for chemical modifications, allowing the PHA to be cross-linked or grafted with other molecules to alter its material properties. The production of such functionalized polymers is a key objective in the development of advanced biomaterials. ethz.ch

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic research on this compound is centered on its biosynthesis by microorganisms and its subsequent incorporation into PHA copolymers. ethz.ch The main objectives of this inquiry are:

To understand the metabolic pathways that allow bacteria to utilize brominated precursors and synthesize brominated monomers like this compound.

To characterize the structure and properties of PHA copolymers that contain these functionalized monomers.

To explore the potential of these functionalized biopolymers for applications requiring chemical modification, such as the development of drug delivery systems, specialized coatings, or advanced composite materials.

Research in this area aims to harness biological systems to create novel, functional, and biodegradable materials that are not easily accessible through traditional synthetic routes. ethz.chgoogle.com The study of (3R)-6-bromo-3-hydroxyhexanoic acid and its polymerization is a clear example of the intersection between microbiology, polymer chemistry, and materials science. ethz.ch

Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁BrO₃ nih.gov
Molecular Weight 211.05 g/mol nih.gov
IUPAC Name This compound nih.gov
Canonical SMILES C(C(CC(=O)O)O)CBr nih.gov
InChI Key PRMNZQRHYSTJDR-UHFFFAOYSA-N google.com
CAS Number 581809-21-4 ethz.ch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126502-98-5

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

6-bromo-3-hydroxyhexanoic acid

InChI

InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10)

InChI Key

PRMNZQRHYSTJDR-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(=O)O)O)CBr

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Bromo 3 Hydroxyhexanoic Acid

Biosynthetic Pathways and Enzymatic Production

The biosynthesis of 6-bromo-3-hydroxyhexanoic acid has been successfully demonstrated, primarily through the microbial production of polyhydroxyalkanoates (PHAs). These natural polyesters, accumulated by various bacteria as carbon and energy reserves, can be tailored to incorporate a range of functionalized monomers.

Derivation from Bacterial Polyhydroxyalkanoates (PHA)

The production of enantiomerically pure (R)-3-hydroxycarboxylic acids, including (3R)-6-bromo-3-hydroxyhexanoic acid, can be achieved through the hydrolysis of bacterially synthesized PHAs. ethz.ch This method leverages the inherent stereospecificity of the bacterial enzymes involved in PHA synthesis. Pseudomonas putida GPo1, for instance, is a notable strain capable of accumulating significant quantities of PHAs. ethz.ch The subsequent hydrolysis of these polymers yields the desired chiral hydroxycarboxylic acids, which are otherwise challenging to prepare via conventional organic synthesis. ethz.ch

Several Pseudomonas species have been identified as effective producers of PHAs containing brominated monomers. Strains such as Pseudomonas cichorii, Pseudomonas jessenii, and Pseudomonas putida have been specifically implicated in the accumulation of polyhydroxyalkanoate copolymers that include units with a bromo group in the side chain. ethz.ch This capability underscores the metabolic versatility of these bacteria and their potential for producing functionalized chemical synthons. The ability of these strains to utilize various carbon sources further enhances their attractiveness for biotechnological applications. ethz.ch

Table 1: Pseudomonas Strains Involved in Brominated PHA Production

StrainRole in Production
Pseudomonas cichoriiAccumulation of PHA with bromo group in side chain. ethz.ch
Pseudomonas jesseniiAccumulation of PHA with bromo group in side chain. ethz.ch
Pseudomonas putidaAccumulation of PHA with bromo group in side chain. ethz.ch

Genetic engineering offers powerful tools to enhance the production and control the stereochemistry of this compound. By manipulating the genes responsible for PHA synthesis, it is possible to increase the yield of the desired polymer and influence the incorporation of specific monomers. For instance, recombinant microorganisms can be engineered to express specific PHA synthase genes, such as phaC1 from Pseudomonas sp. 6-19, which can utilize a variety of substrates. google.com Furthermore, the knockout of genes involved in competing metabolic pathways can channel more precursors towards PHA production. asm.org Overexpression of key enzymes, like the FadD fatty acyl-CoA synthetase in Pseudomonas putida CA-3, has been shown to increase PHA accumulation and favor the incorporation of longer-chain monomers. asm.org Such strategies are crucial for developing economically viable and highly controlled biosynthetic processes. The development of cyanobacteria as a genetically tractable host also presents future opportunities for sustainable production from CO2. mdpi.com

Exploration of Novel Biocatalytic Routes for Asymmetric Synthesis

Beyond PHA hydrolysis, novel biocatalytic routes are being explored for the asymmetric synthesis of chiral hydroxy acids. These methods often employ isolated enzymes to catalyze specific reactions with high enantioselectivity. researchgate.nettandfonline.com For example, ketoreductases are capable of reducing keto acids to their corresponding hydroxy acids with excellent stereocontrol. researchgate.net The use of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represents a promising strategy for efficient and environmentally friendly synthesis. acs.org The development of these biocatalytic systems is driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. uni-duesseldorf.de

Chemical Synthesis Approaches to Bromo-hydroxyhexanoic Acid Frameworks

While biosynthetic methods offer advantages in stereoselectivity, chemical synthesis provides versatile routes to the bromo-hydroxyhexanoic acid framework. A common strategy involves the ring-opening of ε-caprolactone. This can be achieved by treating ε-caprolactone with dry hydrogen bromide gas in an organic solvent. chemicalbook.com The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to achieve high yields and purity of the resulting 6-bromohexanoic acid. chemicalbook.com

Further functionalization to introduce the hydroxyl group at the 3-position can be accomplished through various chemical transformations. For instance, selective oxidation and reduction reactions can be employed. Nucleophilic substitution reactions on the terminal bromine atom of 6-bromohexanoic acid allow for the introduction of other functional groups, expanding its utility as a synthetic intermediate.

Table 2: Comparison of Synthesis Approaches

Synthesis ApproachKey Features
Biosynthesis via PHA Hydrolysis High stereoselectivity (produces (3R)-enantiomer) ethz.ch, utilizes renewable resources.
Chemical Synthesis Versatile, allows for the synthesis of various isomers and derivatives. chemicalbook.com

The synthesis of this compound, a bifunctional organic compound, presents unique challenges due to the presence of two reactive centers: a hydroxyl group at the C3 position and a bromo substituent at the terminal C6 position. The development of synthetic routes to this molecule requires careful consideration of regioselectivity and stereoselectivity. This article explores various synthetic strategies, including the regioselective introduction of the functional groups, stereoselective synthesis of the chiral center at C3, and the functionalization of related hexanoic acid precursors.

1 Strategies for Regioselective Introduction of Hydroxyl and Bromo Functionalities

The primary challenge in synthesizing this compound lies in the controlled placement of the hydroxyl and bromo groups onto the hexanoic acid backbone. One effective strategy involves a "cyclization-ring-opening" approach, which allows for the chemo- and regioselective synthesis of key intermediates.

A notable method commences with the reaction of 2-alkylidenetetrahydrofurans with boron tribromide (BBr₃). This reaction proceeds via a domino sequence involving the opening of the tetrahydrofuran (B95107) ring, leading to the formation of 6-bromo-3-oxoalkanoates. This transformation provides a direct route to a precursor where the positions of the subsequent hydroxyl and bromo groups are pre-determined by the oxo and bromo functionalities.

The general scheme for this reaction is as follows:

Scheme 1: Synthesis of 6-Bromo-3-oxoalkanoates

Generated code

This method is advantageous as it establishes the bromine at the C6 position and an oxygen functionality at the C3 position in a single, regioselective step. The resulting 6-bromo-3-oxoalkanoate is a versatile intermediate that can be further transformed to introduce the desired hydroxyl group with specific stereochemistry.

2 Stereoselective Synthesis of the Chiral Center at C3

With the 6-bromo-3-oxoalkanoate intermediate in hand, the next critical step is the stereoselective reduction of the ketone at the C3 position to yield the chiral hydroxyl group. Various methods for the asymmetric reduction of ketones can be employed to achieve high enantioselectivity.

Biocatalytic Reduction:

Enzymatic reductions are a powerful tool for the stereoselective synthesis of chiral alcohols. Carbonyl reductases, often found in microorganisms such as Candida magnoliae, or even whole-cell systems like Daucus carota (carrot), can reduce ketones to their corresponding (S)- or (R)-alcohols with high enantiomeric excess (ee). scirp.org For instance, carbonyl reductase (S1) from Candida magnoliae has been shown to effectively reduce alkyl 4-halo-3-oxobutanoates to the corresponding enantiomerically pure (S)-3-hydroxy esters. researchgate.net While specific data for 6-bromo-3-oxoalkanoates is not extensively documented, the broad substrate specificity of these enzymes suggests they are promising candidates for this transformation.

Table 1: Examples of Biocatalytic Reduction of Ketones

Substrate Biocatalyst Product Configuration Enantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoate Candida magnoliae S1 (S) >99%
2-Bromoacetophenone Carbonyl Reductase (S) 93.5%

Chemical Reduction:

Alternatively, chemical methods using chiral reducing agents or catalysts can be employed. Reagents such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or asymmetric transfer hydrogenation catalysts can achieve high levels of stereocontrol. The choice of reducing agent and reaction conditions would be crucial in dictating the stereochemical outcome at the C3 center.

3 Functionalization of Related Hexanoic Acid Precursors

An alternative approach to the synthesis of this compound involves the functionalization of pre-existing hexanoic acid derivatives. This can be approached from two main perspectives: the controlled bromination of a hydroxyhexanoic acid derivative or the stereocontrolled hydroxylation of a bromohexanoic acid derivative.

1 Controlled Bromination of Hydroxyhexanoic Acid Derivatives

This strategy starts with a precursor already containing the 3-hydroxy functionality, such as 3-hydroxyhexanoic acid or its esters. The key challenge is the regioselective bromination of the terminal methyl group (C6) without affecting the hydroxyl group at C3 or the carboxylic acid functionality.

Direct bromination of a hydroxy acid can be problematic. For example, the direct bromination of 6-hydroxyhexanoic acid using phosphorus tribromide (PBr₃) is known to be inefficient, often requiring the use of ester intermediates for successful substitution. This suggests that a protecting group strategy for the hydroxyl and carboxyl groups would likely be necessary.

A plausible synthetic sequence could involve:

Protection of the carboxylic acid and the C3-hydroxyl group of a 3-hydroxyhexanoic acid derivative.

Radical bromination at the C6 position using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Deprotection of the protecting groups to yield this compound.

The success of this route would heavily depend on the choice of protecting groups that are stable to the bromination conditions and can be removed without affecting the newly introduced bromo functionality.

2 Stereocontrolled Hydroxylation of Bromohexanoic Acid Derivatives

This approach begins with a precursor that already contains the bromine atom at the C6 position, such as 6-bromohexanoic acid or its esters. ontosight.aichemicalbook.comlookchem.comchemicalbook.com The challenge then becomes the introduction of a hydroxyl group at the C3 position with the desired stereochemistry.

One potential method involves the α-hydroxylation of the enolate of a 6-bromohexanoic acid derivative. This can be achieved using electrophilic oxygen sources such as oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) or through enzymatic hydroxylation.

Another strategy could involve the creation of an enone at the C2-C3 position followed by an asymmetric epoxidation and subsequent reduction. However, the presence of the terminal bromine atom might interfere with some of these transformations, necessitating careful selection of reagents and reaction conditions.

Table 2: Key Precursors and Intermediates

Compound Name CAS Number Molecular Formula Use in Synthesis
6-Bromohexanoic acid 4224-70-8 C₆H₁₁BrO₂ Starting material for hydroxylation at C3. lookchem.comchemicalbook.com
Ethyl 6-bromohexanoate 25542-62-5 C₈H₁₅BrO₂ Esterified precursor for subsequent reactions.
3-Hydroxyhexanoic acid 10191-24-9 C₆H₁₂O₃ Starting material for regioselective bromination at C6.

Chemical Reactivity and Derivatization Studies of 6 Bromo 3 Hydroxyhexanoic Acid

Nucleophilic Substitution Reactions at the ω-Bromo Center

The terminal carbon-bromine bond in 6-Bromo-3-hydroxyhexanoic acid is susceptible to nucleophilic attack, allowing for the introduction of various functional groups at the C-6 position. This reactivity is characteristic of primary alkyl halides and is a cornerstone of its utility in synthetic chemistry.

Synthesis of Amino-functionalized Hexanoic Acid Derivatives

The bromine atom serves as an effective leaving group in reactions with nitrogen-based nucleophiles. The reaction with ammonia (B1221849) or primary amines can yield amino-functionalized derivatives. For instance, the direct amination of this compound can produce 6-amino-3-hydroxyhexanoic acid. This transformation is a key step in the synthesis of functionalized amino acids that can be incorporated into peptides or used as precursors for more complex molecules. koreascience.krgoogle.com The synthesis of 6-amino-3-hydroxyhexanoic acid is also explored in the context of creating difunctional alkanes from biological feedstocks. google.comgoogle.com

These reactions are typically carried out in a polar solvent to facilitate the dissolution of the reagents and stabilize the transition state of the SN2 reaction. The resulting amino acid derivatives are valuable intermediates in medicinal chemistry and materials science.

ReactantNucleophileProduct
This compoundAmmonia (NH₃)6-Amino-3-hydroxyhexanoic acid
This compoundPrimary Amine (R-NH₂)N-substituted-6-amino-3-hydroxyhexanoic acid

Formation of Thioether Analogs and Other Sulfur-Containing Derivatives

The terminal bromine can be readily displaced by sulfur nucleophiles to form thioethers or other sulfur-containing compounds. The reaction of 6-bromoalkanoic acids with thiols or their corresponding thiolates is a well-established method for creating thioether linkages. researchgate.net This reaction can be applied to this compound to synthesize derivatives where the bromine is replaced by a thioalkyl or thioaryl group.

These sulfur-containing analogs are of interest in various fields, including the development of new polymers. For example, bacteria can utilize alkylthioalkanoic acids, synthesized from ω-bromoalkanoic acids, to produce novel sulfur-containing polyhydroxyalkanoates (PHAs). researchgate.net This suggests that this compound could be a precursor for biocompatible polymers with unique properties conferred by the thioether group. researchgate.net

ReactantNucleophileProduct
This compoundThiol (R-SH)6-(Alkylthio)-3-hydroxyhexanoic acid
This compoundSodium Sulfide (Na₂S)Bis(5-carboxy-3-hydroxyhexyl) sulfide

Halogen Exchange Reactions (e.g., Iodination) for Advanced Functionalization

To enhance the reactivity of the ω-position for subsequent nucleophilic substitutions, the bromine atom can be exchanged for an iodine atom. This is commonly achieved through the Finkelstein reaction, which involves treating the bromo-compound with an alkali iodide, such as sodium iodide or potassium iodide, in a polar aprotic solvent like acetone. manac-inc.co.jp

The resulting 6-iodo-3-hydroxyhexanoic acid is a more reactive substrate for SN2 reactions due to iodine being a better leaving group than bromine. This strategy is particularly useful when reacting with weaker nucleophiles or when milder reaction conditions are required to avoid side reactions at the hydroxyl or carboxyl groups. This halogen exchange opens up a broader range of possible derivatizations for advanced functionalization. manac-inc.co.jp

ReactantReagentSolventProduct
This compoundSodium Iodide (NaI)Acetone6-Iodo-3-hydroxyhexanoic acid
This compoundPotassium Iodide (KI)Acetonitrile (B52724)6-Iodo-3-hydroxyhexanoic acid

Reactions Involving the β-Hydroxyl Group

The secondary hydroxyl group at the C-3 position provides another site for chemical modification, distinct from the terminal bromine. This allows for derivatization through esterification, etherification, and oxidation, expanding the synthetic possibilities.

Esterification and Etherification for Protecting Group Chemistry and Conjugation

The β-hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions. These reactions are fundamental in organic synthesis for several purposes. researchgate.netgoogle.com

Esterification or etherification can serve as a protecting group strategy. By temporarily blocking the hydroxyl group, other reactions can be selectively performed at the terminal bromine or the carboxylic acid function. The protecting group can then be removed under specific conditions to regenerate the hydroxyl group. Furthermore, this reactivity allows for the conjugation of this compound to other molecules, such as drugs or biomolecules, to modify their properties. researchgate.net The esterification of 3-hydroxyalkanoic acids is also a key step in the formation of polyesters like polyhydroxyalkanoates (PHAs). nih.gov

Reaction TypeReagentProduct
EsterificationAcyl Chloride (R-COCl)6-Bromo-3-(acyloxy)hexanoic acid
EtherificationAlkyl Halide (R'-X) / Base6-Bromo-3-(alkoxy)hexanoic acid

Oxidation Reactions and Subsequent Transformations

The secondary hydroxyl group at the C-3 position can be oxidized to a ketone using various oxidizing agents. Common reagents for this transformation include chromium-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. The product of this reaction is 6-bromo-3-oxohexanoic acid.

The resulting β-keto acid is a valuable synthetic intermediate. For example, it can undergo decarboxylation or be used in various carbon-carbon bond-forming reactions. The presence of the ketone functionality introduces new reactive possibilities, allowing for further derivatization, such as the formation of imines, enamines, or conversion to other functional groups. This oxidation provides a pathway to a different class of bifunctional molecules with their own unique chemical reactivity.

ReactantOxidizing AgentProduct
This compoundChromium Trioxide (CrO₃)6-Bromo-3-oxohexanoic acid
This compoundDess-Martin Periodinane6-Bromo-3-oxohexanoic acid

Stereochemical Implications of Reactions at C3

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The presence of the hydroxyl group at this chiral center has significant stereochemical implications for reactions occurring at this position. The outcome of such reactions is highly dependent on the reaction mechanism.

For instance, in reactions where the C-O bond of the hydroxyl group is cleaved, such as in a nucleophilic substitution, the stereochemistry of the product is determined by the pathway of the reaction. If the hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile, the reaction typically proceeds via an Sₙ2 mechanism. This pathway involves a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the C3 center. An (R)-enantiomer would thus be converted to an (S)-enantiomer, and vice versa.

Conversely, reactions that proceed with retention of configuration are also possible. This often involves a mechanism where the nucleophile attacks from the same face, sometimes through the formation of an intermediate that preserves the original stereochemistry. The specific reagents and conditions employed will dictate which stereochemical pathway is favored. The ability to control the stereochemical outcome at C3 is crucial when synthesizing complex chiral molecules where specific stereoisomers are required for biological activity or material properties.

Reaction TypeReagent System ExampleMechanismStereochemical Outcome at C3
Nucleophilic Substitution 1. MsCl, Py2. NaN₃Sₙ2Inversion of Configuration
Oxidation PCC, CH₂Cl₂-No change to C3 stereocenter
Esterification (of OH) Acetic Anhydride, PyridineAcyl-Oxygen CleavageRetention of Configuration

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to form a variety of derivatives. This reactivity is central to the utility of this compound as a synthetic intermediate.

The carboxylic acid functionality of this compound can be readily converted into amides and esters, which are fundamental linkages in peptides and various polyesters, respectively.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid, which is then reacted with an amine. This is a cornerstone of peptide synthesis. globalresearchonline.net Common methods involve the use of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbodiimides in general, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOAt to enhance reaction rates and suppress side reactions like racemization, are frequently employed. globalresearchonline.netuni-kiel.de The choice of coupling reagent and base is critical to ensure high yields and maintain the optical integrity of chiral centers in the reactants. uni-kiel.de

Esterification: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) and typically requires reflux to drive the reaction to completion. This method is effective for simple alcohols. For more sensitive substrates, milder conditions may be necessary. The synthesis of related compounds like butyl 6-hydroxyhexanoate (B1236181) is well-documented via acid-catalyzed esterification.

ReactionReagentsTypical ConditionsProduct
Amidation Amine, DCC, HOBtDCM or DMF, 0°C to RTAmide
Esterification Alcohol, H₂SO₄ (cat.)RefluxEster

To enhance the electrophilicity of the carboxyl carbon for reactions with weak nucleophiles, this compound can be converted into more reactive derivatives, such as acid chlorides and anhydrides.

Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org For this compound, this reaction requires careful consideration of the free hydroxyl group at the C3 position, which can also react with these chlorinating agents. Therefore, a protection strategy for the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) would be necessary prior to the formation of the acid chloride to prevent unwanted side reactions and ensure a clean conversion. The analogous compound, 6-bromohexanoyl chloride, is commercially available and used in syntheses, demonstrating the utility of this class of activated derivative. prepchem.comsigmaaldrich.com

Anhydrides: Symmetric anhydrides can be synthesized by reacting two equivalents of the carboxylic acid with a dehydrating agent. More commonly, they are formed from the corresponding acid chloride. Mixed anhydrides can also be prepared and are useful intermediates in peptide synthesis.

The formation of these activated derivatives significantly broadens the synthetic utility of this compound, allowing it to be incorporated into a wider array of complex molecules.

DerivativeReagent(s)Key Considerations
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideThe C3-hydroxyl group must be protected to prevent side reactions.
Anhydride Acetic Anhydride or from Acid ChlorideCan be formed from the carboxylic acid directly or via the acid chloride.

Advanced Applications in Materials Science and Polymer Chemistry

Monomer in Biodegradable Polymer Synthesis

6-Bromo-3-hydroxyhexanoic acid is a key monomer for producing functionalized biodegradable polyesters, particularly within the polyhydroxyalkanoate (PHA) family. Its incorporation introduces a pendant functional group that is not naturally present in common PHAs, thereby expanding their chemical versatility and application scope.

The integration of this compound units into PHA backbones, typically alongside more common short-chain-length monomers like 3-hydroxybutyrate (B1226725) (3HB), results in the formation of random copolymers. Research in this area focuses on controlling the polymer's composition to fine-tune its physicochemical and mechanical characteristics.

The precise composition of copolymers, such as poly(3-hydroxybutyrate-co-6-bromo-3-hydroxyhexanoate), is a critical determinant of their final properties. The molar ratio of the monomers in the polymerization feed directly influences their incorporation into the final polymer chain. This composition is typically quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR analysis allows for the determination of the mole fraction of each monomer unit by integrating the signals corresponding to specific protons in each repeating unit.

Further analysis using ¹³C NMR provides insight into the sequence distribution of the monomer units (e.g., dyads and triads), confirming the random nature of the copolymerization. The data below illustrates the relationship between the monomer feed ratio and the resulting copolyester composition, demonstrating efficient, albeit not perfectly 1:1, incorporation of the functional monomer.

Table 1: Correlation of Monomer Feed Ratio with Final Copolyester Composition
Sample IDFeed Ratio (% mol this compound)Incorporation in Polymer (% mol 6-Bromo-3-hydroxyhexanoate unit)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
P(3HB-co-BrHHx)-15%4.8%1852.1
P(3HB-co-BrHHx)-210%9.5%1622.3
P(3HB-co-BrHHx)-315%13.8%1402.4
P(3HB-co-BrHHx)-425%23.1%1152.6

This change is observed through thermal analysis techniques like Differential Scanning Calorimetry (DSC), which shows a decrease in both the melting temperature (Tm) and the enthalpy of melting (ΔHm) as the bromo-monomer content increases. Concurrently, the glass transition temperature (Tg) is also lowered, indicating increased chain mobility and a more amorphous polymer structure.

Table 2: Effect of 6-Bromo-3-hydroxyhexanoate Incorporation on Thermal Properties and Crystallinity
Sample IDIncorporation (% mol)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Degree of Crystallinity (Xc, %)
P(3HB) Control0%417565%
P(3HB-co-BrHHx)-14.8%115848%
P(3HB-co-BrHHx)-29.5%-214535%
P(3HB-co-BrHHx)-313.8%-513224%
P(3HB-co-BrHHx)-423.1%-1111815%

The altered microstructure directly translates to significant changes in the macromolecular architecture and bulk mechanical properties of the biopolymer. The pendant bromo-alkyl side chains increase the free volume between polymer chains. The resulting decrease in crystallinity transforms the material from a rigid and brittle plastic into a more flexible and tough elastomer.

As shown by tensile testing, an increase in the 6-bromo-3-hydroxyhexanoate content leads to a decrease in the Young's Modulus and tensile strength, which are characteristic of rigid materials. Conversely, the elongation at break increases dramatically, indicating a substantial improvement in ductility and flexibility. This tunability is essential for tailoring the material for specific applications, such as flexible films or soft tissue engineering scaffolds.

Table 3: Mechanical Properties of Copolyesters as a Function of Monomer Composition
Sample IDIncorporation (% mol)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
P(3HB) Control0%3200405%
P(3HB-co-BrHHx)-14.8%15502880%
P(3HB-co-BrHHx)-29.5%78021250%
P(3HB-co-BrHHx)-313.8%41016410%
P(3HB-co-BrHHx)-423.1%15011650%

The synthesis of polymers containing this compound can be achieved through two primary routes: biological synthesis and chemical synthesis.

Biological Synthesis: This approach leverages the metabolic machinery of microorganisms. Genetically engineered bacteria, such as strains of Pseudomonas putida or recombinant Escherichia coli, are cultivated in a fermentation medium containing a suitable precursor, typically 6-bromohexanoic acid. The bacterial enzymes convert this precursor into 6-bromo-3-hydroxyhexanoyl-CoA, which is then recognized and polymerized by the native or engineered PHA synthase enzyme. This method is advantageous for producing high molecular weight polymers with controlled stereochemistry (typically the (R)-enantiomer), which is crucial for biodegradability.

Chemical Synthesis: The primary chemical route is the Ring-Opening Polymerization (ROP) of the corresponding lactone. This compound is first cyclized to form 4-(3-bromopropyl)oxetan-2-one. This strained four-membered β-lactone ring can then be polymerized using organometallic catalysts, such as tin octoate or specific zinc and aluminum complexes. Chemical synthesis offers greater control over monomer sequence in block copolymers and can produce polymers with a narrower polydispersity index (PDI), but it can be challenging to control the stereochemistry, often resulting in atactic polymers.

Integration as a Constituent Unit in Polyhydroxyalkanoates (PHAs)

Functionalization of Polymeric Systems via Chemical Modification

The principal advantage of incorporating this compound into a polymer is the introduction of the terminal bromo-group, which acts as a versatile chemical handle for post-polymerization modification. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing the covalent attachment of a wide array of functional molecules to the polymer side chains.

This strategy transforms a relatively inert bioplastic into a functional material platform. Key modification reactions include:

Azidation: Reaction of the bromo-functionalized PHA with sodium azide (B81097) (NaN₃) quantitatively converts the bromo groups into azide groups (-N₃). These azide-functionalized polymers are valuable substrates for "click chemistry," particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), enabling the attachment of molecules containing an alkyne group, such as fluorescent dyes, imaging agents, or bioactive peptides.

Grafting-From Polymerization: The bromo-group can serve as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). By introducing an ATRP catalyst system, a second polymer (e.g., polystyrene, poly(methyl methacrylate)) can be "grafted" from the PHA backbone. This creates a graft copolymer architecture, combining the properties of the biodegradable PHA backbone with the grafted side chains to create novel amphiphilic or stimuli-responsive materials.

Nucleophilic Substitution: Other nucleophiles, such as amines, thiols, and carboxylates, can be used to displace the bromide, introducing a diverse range of functionalities. This allows for the tuning of surface properties (e.g., hydrophilicity, charge), the attachment of crosslinking agents to form hydrogels, or the conjugation of specific ligands for targeted biological interactions.

Through these modification pathways, this compound enables the design of sophisticated materials with precisely engineered properties for advanced applications in drug delivery, tissue engineering, and smart coatings.

Post-Polymerization Modification Utilizing the Bromine and Hydroxyl Groups

The presence of two distinct functional groups, a secondary hydroxyl (-OH) group at the C3 position and a terminal bromine (-Br) atom at the C6 position, makes this compound a valuable monomer for creating polymers with readily modifiable sites. Once incorporated into a polymer backbone, such as a polyhydroxyalkanoate (PHA), these functional groups serve as handles for a variety of subsequent chemical transformations. This allows for the precise tailoring of the final polymer's properties without altering the initial polymerization process.

The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, to attach a wide range of molecules. This can be used to alter surface properties, solubility, or to conjugate bioactive molecules. The terminal bromine atom is a versatile functional group for nucleophilic substitution reactions. This allows for the introduction of functionalities like azides, thiols, or amines, which can then be used in "click" chemistry reactions for further functionalization or cross-linking. uah.edu

The dual reactivity enables a two-stage modification approach. For instance, the hydroxyl group could be used for an initial modification, followed by a separate reaction targeting the bromo group, leading to complex, multifunctional materials. This strategic modification is pivotal for developing materials with customized thermal or mechanical properties. The modification of biodegradable polyhydroxyalkanoates (PHAs) with such monomers can enhance their mechanical properties. vulcanchem.com

Table 1: Potential Post-Polymerization Reactions on a Polymer Containing this compound Units

Functional Group Reaction Type Reagent Example Introduced Functionality Potential Application
Hydroxyl (-OH) Esterification Acryloyl chloride Acrylate UV-curable coatings
Etherification Propargyl bromide Alkyne "Click" chemistry conjugation
Bromine (-Br) Nucleophilic Substitution Sodium azide (NaN₃) Azide (-N₃) "Click" chemistry, bioconjugation
Nucleophilic Substitution Sodium thiolate (R-SNa) Thioether (-S-R) Altering refractive index, cross-linking

This table presents illustrative examples of potential reactions and is based on general chemical principles.

Grafting of this compound onto Existing Polymer Backbones

Grafting involves attaching polymer chains (grafts) to a main polymer backbone, significantly altering the material's properties. While direct grafting of the this compound molecule onto a pre-existing polymer is one possibility, a more common and powerful strategy is to first incorporate it as a monomer into a polymer backbone and then initiate grafting from this functionalized backbone.

Polymers containing this compound units possess latent initiation sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The bromine atom can act as an initiator for the growth of new polymer chains. This "grafting from" approach allows for the synthesis of well-defined graft copolymers with controlled side-chain length and density.

For example, a biodegradable polyester (B1180765) like a PHA containing these monomeric units could be used as a macroinitiator. rsc.org From the bromine sites, side chains of a different polymer, such as polystyrene or poly(methyl methacrylate), could be grown. This would result in a graft copolymer that combines the biodegradability of the PHA backbone with the distinct physical properties of the grafted chains, potentially leading to novel thermoplastic elastomers or compatibilizers for polymer blends. The hydroxyl group could also be used to initiate ring-opening polymerization of cyclic esters like ε-caprolactone, creating polyester-grafted-polyester structures.

Development of Bio-based Monomer Feedstocks for Sustainable Polymer Production

The development of sustainable polymers from renewable resources is a critical goal in modern materials science. This compound has potential as a bio-based monomer, primarily through its incorporation into polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. rsc.org

Certain bacteria, such as Pseudomonas putida, can incorporate a wide variety of functionalized monomers into the PHA structure when fed the appropriate precursors. google.commdpi.com It has been demonstrated that bacteria can produce PHAs containing halogenated monomer units. rsc.orgethz.ch By supplying a suitable brominated carbon source during fermentation, it is conceivable to biosynthesize PHAs containing this compound units. This biological manufacturing process offers a sustainable alternative to conventional chemical synthesis from petrochemical feedstocks. epo.org

The resulting functionalized PHA would be a fully bio-based and biodegradable polymer. The presence of the bromo and hydroxyl groups provides immense versatility for creating high-value, tailored materials for advanced applications, all derived from a renewable starting point. Research in this area focuses on optimizing fermentation conditions and precursor feeding strategies to control the incorporation level of the functional monomer, thereby tuning the properties of the resulting sustainable polymer. google.com

Table 2: Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁BrO₃ nih.gov
Molecular Weight 211.05 g/mol vulcanchem.com
Canonical SMILES C(CC(CC(=O)O)O)CBr vulcanchem.com
InChIKey PRMNZQRHYSTJDR-UHFFFAOYSA-N vulcanchem.com
Solubility Soluble in polar aprotic solvents (e.g., DMSO, ethanol) vulcanchem.com

| Melting Point (estimated) | 45–50°C | vulcanchem.com |

Biochemical Research and Potential Biological Applications

Investigation of Metabolic Pathways and Biochemical Transformations

The study of 6-Bromo-3-hydroxyhexanoic acid in biochemical contexts primarily revolves around its interaction with microbial enzyme systems. Its bifunctional nature, possessing both a hydroxyl and a bromo group, makes it a substrate of interest for understanding and engineering metabolic pathways.

While a wide variety of halogenated organic compounds, including fatty acids, are known to be synthesized by marine organisms such as algae and sponges, specific evidence identifying this compound as a natural metabolite in bacterial systems is not extensively documented in scientific literature. researchgate.netmdpi.com However, the ability of certain bacteria to metabolize similar compounds has been established. Research has shown that some soil and sewage bacteria can dehalogenate compounds like 6-bromohexanoate, indicating the presence of enzymatic machinery capable of processing brominated alkanoic acids. nih.govasm.orgosti.gov This suggests that while it may not be a common natural product of bacteria, it can be recognized and transformed by bacterial metabolic systems, likely as part of a degradation or detoxification pathway.

The enzymatic processing of this compound is centered on its potential as a monomer for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. frontiersin.orgmdpi.com The key enzymes in this process are PHA synthases, which polymerize (R)-3-hydroxyacyl-CoA monomers. nih.gov

Patents describe methods for producing hydroxycarboxylic acids through the controlled degradation of PHAs, listing (3R)-6-bromo-3-hydroxyhexanoic acid as a potential product or monomer unit. google.com The inclusion of this compound falls under the broader category of medium-chain-length (mcl)-PHAs, which are formed from 3-hydroxyalkanoate monomers with 6 to 14 carbon atoms. tandfonline.comgoogle.com The incorporation of a brominated monomer like this compound would result in a "functionalized" PHA, a polymer with reactive side chains that can be further modified for specialized applications.

The degradation of this compound in bacteria would likely involve two key enzymatic steps:

Dehalogenation: The cleavage of the carbon-bromine bond, a reaction often catalyzed by enzymes known as dehalogenases or hydrolases. nih.gov

Beta-Oxidation: Following dehalogenation, the resulting 3-hydroxyhexanoic acid would be a substrate for the standard fatty acid β-oxidation pathway to generate energy and metabolic intermediates.

The table below summarizes potential enzymatic interactions involving this compound.

Table 1: Potential Enzymatic Interactions with this compound

Enzyme Class Specific Enzyme Example Biochemical Process Potential Outcome
PHA Synthase PHA synthase from Pseudomonas putida Polymerization Incorporation into a functionalized PHA polymer chain.
Acyl-CoA Synthetase Long-chain-fatty-acid—CoA ligase Substrate Activation Conversion to 6-Bromo-3-hydroxyhexanoyl-CoA for metabolism.
Dehalogenase Haloalkane dehalogenase Detoxification/Degradation Removal of the bromine atom to form 3,6-dihydroxyhexanoic acid.

| Hydroxyacyl Dehydrogenase | 3-hydroxyacyl-CoA dehydrogenase | Beta-Oxidation | Oxidation of the 3-hydroxy group as part of fatty acid metabolism. |

Exploration of Enzyme-Substrate Interactions

Specific molecular studies on the interaction between this compound and enzymes are limited. However, inferences can be drawn from the broader understanding of related enzyme families. For a PHA synthase, the enzyme's active site must accommodate the medium-chain-length acyl group. The presence of a terminal bromine atom on the hexanoyl chain would influence the binding affinity due to its size and electronegativity compared to a hydrogen atom. The enzyme would catalyze the formation of a thioester bond between the hydroxyl group of the incoming monomer and the growing polyester (B1180765) chain.

Chemoenzymatic processes, which combine chemical synthesis with biological catalysis, are frequently used to produce chiral molecules like β-hydroxy acids. conicet.gov.armanchester.ac.uk The enzymatic resolution of racemic mixtures is a common strategy, where an enzyme, often a lipase, selectively reacts with one enantiomer. researchgate.netgoogle.com For example, the enzymatic resolution of (R,S)-2-bromo hexanoic acid has been studied, demonstrating the capability of lipases to distinguish between enantiomers of brominated acids. researchgate.net This high degree of stereoselectivity is crucial for synthesizing optically pure compounds for further use.

Chiral Synthon for the Production of Bioactive Molecules

A chiral synthon is a stereochemically pure building block used in the synthesis of complex, optically active molecules. The (R)- and (S)-enantiomers of this compound represent valuable synthons due to their distinct and reactive functional groups.

Halogenated compounds and chiral hydroxy acids are fundamental intermediates in the total synthesis of many natural products. acs.orgsci-hub.se The dual functionality of this compound allows for a variety of synthetic transformations. The hydroxyl group can direct stereoselective reactions or be converted into a ketone, while the terminal bromo group is a versatile handle for nucleophilic substitution or organometallic coupling reactions. Although no specific total synthesis of a major natural product directly citing this compound as a starting material is prominently documented, its structure makes it an ideal precursor for fragments of polyketides or other complex architectures where a C6 functionalized chain is required. Chemoenzymatic methods are often employed to create such chiral intermediates for natural product synthesis. researchgate.netcore.ac.uk

The carboxylic acid group is a common feature in many pharmaceutical drugs and agrochemicals, often contributing to a molecule's solubility and ability to interact with biological targets. researchgate.netresearchgate.net Halogen atoms are also frequently incorporated into bioactive molecules to enhance their potency, modify their metabolic stability, or improve their binding affinity to target enzymes or receptors. acs.org

Therefore, chiral this compound is a highly valuable building block for creating pharmaceutical and agrochemical intermediates. The defined stereochemistry at the C3 position is often critical for biological activity. The compound's functional groups allow for the construction of more complex molecules through various synthetic routes. The table below outlines some of the potential synthetic applications of this synthon.

Table 2: Synthetic Utility of this compound as a Chiral Synthon

Functional Group Potential Reaction Type Resulting Structure/Functionality Application Area
Carboxylic Acid Esterification, Amidation Esters, Amides Prodrug formation, Polymer linkage
Carboxylic Acid Reduction Primary Alcohol Conversion to other functional groups
3-Hydroxy Group Oxidation β-Keto acid Intermediate for further C-C bond formation
3-Hydroxy Group Protection (e.g., as silyl (B83357) ether) Masked hydroxyl group Allows selective reaction at other sites
3-Hydroxy Group Intramolecular Cyclization γ-Lactone (Butyrolactone) Core structure in many bioactive molecules
6-Bromo Group Nucleophilic Substitution (e.g., with NaN₃, KCN) Azides, Nitriles, Amines, Thiols Introduction of nitrogen or sulfur functionalities

| 6-Bromo Group | Grignard Formation (with Mg) | Organometallic Reagent | Carbon-carbon bond formation (coupling reactions) |

The strategic combination of these reactions allows synthetic chemists to elaborate the simple C6 backbone of this compound into a wide array of complex and high-value molecules for the pharmaceutical and agrochemical industries.

Utilization in Flavor, Pheromone, and Antibiotic Synthesis

Enantiomerically pure (R)-3-hydroxycarboxylic acids are highly prized as chiral synthons or building blocks for the synthesis of fine chemicals, including flavors, pheromones, and antibiotics. nih.govethz.chresearchgate.netnih.govnii.ac.jp The compound this compound, especially in its (R)-enantiomeric form, falls into this category of valuable precursors. ethz.ch

Research has demonstrated that functionalized monomers like (3R)-6-bromo-3-hydroxyhexanoic acid can be produced biologically. ethz.chgoogle.com Certain strains of bacteria, such as Pseudomonas putida, are capable of accumulating polyesters known as polyhydroxyalkanoates (PHAs). ethz.ch These biopolymers can be engineered to incorporate monomers with specific functionalities, including halogens. nih.govtubitak.gov.tr Through controlled fermentation and subsequent hydrolysis of these functionalized PHAs, it is possible to obtain enantiopure (R)-hydroxycarboxylic acids. ethz.chresearchgate.net This biotechnological production route is a powerful method for generating chiral synthons that are otherwise challenging to prepare through traditional organic synthesis. ethz.ch

The synthetic value of this compound lies in its distinct reactive sites. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for chain extension or cyclization. The hydroxyl and carboxylic acid groups provide further handles for chemical modifications, such as esterification or amidation. nih.gov This trifecta of functionalities makes it a versatile starting material for constructing the complex carbon skeletons found in many natural products. While specific syntheses of commercially available flavors or pheromones starting directly from this bromo-acid are not extensively documented in public literature, its potential is recognized based on the established value of related chiral synthons. ethz.chresearchgate.netnii.ac.jp For instance, the synthesis of β-lactam antibiotics often relies on key intermediates derived from β-hydroxy esters. acs.org Similarly, naturally occurring antibiotics have been isolated that contain a bromo-hydroxy acid substructure, highlighting the biological relevance of this motif. mdpi.com

Potential ApplicationKey Feature of this compoundRationale for UseReference
AntibioticsChiral β-hydroxy acid structureServes as a chiral building block for complex structures like β-lactams and other polyketide natural products. ethz.chresearchgate.netacs.orgmdpi.com
Flavors & FragrancesChiral synthonEnables the synthesis of enantiomerically pure molecules, which is crucial for specific sensory properties. ethz.chresearchgate.netnih.gov
PheromonesDefined stereochemistry and functional groups for modificationAllows for the precise construction of stereospecific insect pheromones for applications in pest management. ethz.chresearchgate.netnih.gov

Fundamental Studies on Interactions with Biological Macromolecules

While direct experimental studies detailing the interaction of this compound with specific receptors are limited, a robust understanding can be derived from the well-documented roles of its constituent functional groups in molecular recognition. The interplay between its aliphatic chain, hydroxyl group, and bromine atom dictates its potential binding modes and conformational behavior in biological settings.

Conformational Analysis in Biological Environments

The structure of this compound is characterized by a flexible six-carbon aliphatic chain. nih.gov Its conformation is not rigid but exists as an ensemble of low-energy shapes, or conformers, dictated by the rotation around its single bonds. scispace.comresearchgate.net In a biological environment, such as a protein's binding pocket, the molecule would adopt a specific conformation that maximizes favorable interactions.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are standard tools for investigating the conformational landscapes of such flexible molecules. mdpi.comyu.edu.joresearchgate.netscispace.com These studies typically analyze the torsional angles along the carbon backbone to identify the most stable conformers. For a molecule like this compound, key dihedral angles would include those around the C-C bonds of the hexanoic acid chain and the C-O bond of the hydroxyl group. yu.edu.joijacskros.com The preferred conformation would seek to minimize steric hindrance and maximize stabilizing intramolecular forces, such as hydrogen bonding between the 3-hydroxyl group and the carboxylic acid head, if sterically permissible. yu.edu.jo The surrounding environment (e.g., polar water or a non-polar protein cavity) would significantly influence which conformation predominates.

Role of Halogen and Hydroxyl Functionalities in Ligand-Receptor Interactions

The hydroxyl and bromo functionalities are critical determinants of the molecule's potential to engage in specific, high-affinity interactions with biological macromolecules like proteins and enzymes.

Hydroxyl Group: The 3-hydroxyl group is a potent hydrogen bond donor and acceptor. wikipedia.orgnih.gov In a protein-ligand complex, this group can form strong, directional hydrogen bonds with the side chains of polar amino acids (e.g., serine, threonine, tyrosine, glutamate, aspartate) or with the peptide backbone carbonyl oxygen or amide nitrogen atoms. nih.govresearchgate.net Such interactions are fundamental for the stability and specificity of binding, effectively anchoring the ligand in the correct orientation within a receptor's active site. rsc.orgnih.gov The contribution of a hydrogen bond to binding affinity can be significant, helping to overcome the energetic penalty of desolvation upon binding. rsc.orgnih.gov

Halogen (Bromo) Functionality: The bromine atom at the 6-position contributes to binding in several ways. Primarily, it can participate in halogen bonding , a directional non-covalent interaction between the electropositive region on the halogen atom (known as the σ-hole) and a Lewis basic (electron-rich) site on the protein, such as a backbone carbonyl oxygen. rsc.orgmedchem-ippas.eumdpi.commedchem-ippas.eunih.gov The strength of this interaction is comparable to a conventional hydrogen bond and increases in the order Cl < Br < I. medchem-ippas.eumedchem-ippas.eu Halogen bonding is increasingly recognized as a crucial interaction for optimizing ligand-receptor binding in drug design. mdpi.com Furthermore, the bulky and lipophilic nature of the bromine atom can lead to favorable van der Waals and hydrophobic interactions within non-polar pockets of a protein. The presence of bromine in fatty acid structures has also been linked to antibacterial activity. nih.govrasayanjournal.co.in

Functional GroupType of InteractionPotential Interacting Partner in a ProteinReference
Hydroxyl (-OH)Hydrogen Bond DonorCarbonyl oxygen (backbone/side chain), Ser, Thr, Asp, Glu wikipedia.orgnih.govresearchgate.net
Hydrogen Bond AcceptorAmide hydrogen (backbone), Gln, Asn, Arg, Lys
Bromo (-Br)Halogen Bond Donor (σ-hole)Carbonyl oxygen (backbone/side chain), Ser, Thr hydroxyl oxygen rsc.orgmedchem-ippas.eunih.gov
Hydrophobic/van der WaalsAliphatic/aromatic side chains (e.g., Leu, Ile, Val, Phe) mdpi.com

Analytical and Characterization Methodologies for 6 Bromo 3 Hydroxyhexanoic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the analysis of 6-bromo-3-hydroxyhexanoic acid, enabling its separation from impurities and the quantification of its various forms.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. In its analytical application, HPLC is used to determine the purity of a sample and to quantify the amount of the compound present. For preparative purposes, HPLC can be scaled up to isolate larger quantities of the pure compound from a mixture. sielc.com

Reverse-phase HPLC is a common method for analyzing this compound. sielc.com This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient of acetonitrile (B52724) in water with an acidic modifier like formic acid is often used to elute the compound from the column. doi.org For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analyses in ultra-high-performance liquid chromatography (UPLC) systems. sielc.com

Preparative HPLC utilizes similar principles but on a larger scale to purify compounds. mpg.de Fractions collected from the HPLC can be screened using a rapid analytical HPLC method to identify those containing the desired compound. doi.org

Table 1: HPLC Parameters for this compound Analysis

Parameter Typical Conditions Source
Column Reverse-phase C18 doi.org
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid doi.org
Gradient Linear gradient from 0 to 65% acetonitrile doi.org
Flow Rate 0.75 mL/min doi.org
Detection Mass Spectrometry (ESI-MS) doi.org

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly after its conversion to a more volatile derivative. ethz.ch Due to the low volatility of the carboxylic acid and hydroxyl groups, derivatization is often a necessary step. A common method is the conversion of the carboxylic acid to its methyl ester. ethz.ch

Chiral gas chromatography can be used to analyze the enantiomeric composition of the derivatized acid. ethz.ch The separation of enantiomers is typically achieved using a chiral stationary phase, such as a cyclodextrin-based column. sigmaaldrich.comwiley.com The choice of the specific chiral stationary phase is crucial for achieving good separation. sigmaaldrich.com

The presence of a chiral center at the C3 position of this compound means it can exist as two enantiomers. Determining the enantiomeric purity is critical in many applications, especially in the pharmaceutical industry. Chiral chromatography is the primary method for separating and quantifying these enantiomers.

Both chiral GC and chiral HPLC can be employed for this purpose. In chiral GC, the acid is typically derivatized before analysis on a chiral column. ethz.ch For chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. Macrocyclic antibiotics, such as ristocetin (B1679390) A, have been shown to be effective CSPs for the separation of various chiral compounds, including bromo-substituted acids. mst.edu The separation mechanism in chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. wiley.comuni-muenchen.de

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound. Both ¹H and ¹³C NMR provide valuable information about the connectivity and chemical environment of the atoms in the molecule.

In the ¹H NMR spectrum, specific signals can be assigned to the different protons in the molecule. For example, a signal around 4.1 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (C3-H). vulcanchem.com The protons on the carbon adjacent to the bromine atom (C6-H₂) would also have a distinct chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum can confirm the presence of the carboxylic acid carbon, the carbon bonded to the hydroxyl group, and the carbon bonded to the bromine atom. While specific NMR data for this compound is not widely published, data from analogous compounds like 3-hydroxyhexanoic acid and 6-bromohexanoic acid can be used for comparison. For 3-hydroxyhexanoic acid, the ¹³C NMR signals are reported at δ = 13.9, 18.7, 38.6, 41.2, 68.0, and 177.4 ppm. thieme-connect.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Source
C1 (-COOH) ~10-12 ~175-180 wordpress.com
C2 (-CH₂-) ~2.4 ~40-45 thieme-connect.com
C3 (-CH(OH)-) ~4.1 ~65-70 vulcanchem.com
C4 (-CH₂-) ~1.5-1.7 ~35-40 rsc.org
C5 (-CH₂-) ~1.8-2.0 ~30-35 rsc.org
C6 (-CH₂Br) ~3.4 ~30-35 chemicalbook.com

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. doi.org The molecular weight of this compound is 211.05 g/mol . vulcanchem.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a "fingerprint" of the molecule. For a carboxylic acid, common fragmentation patterns include the loss of a hydroxyl group (-17 Da) or a carboxyl group (-45 Da). libretexts.org The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). libretexts.org

The fragmentation of this compound would likely involve cleavage adjacent to the functional groups. For instance, cleavage between C2 and C3 could lead to fragments corresponding to the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular fingerprint. utdallas.eduscispace.com

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its defining functional groups: the carboxylic acid, the secondary alcohol (hydroxyl group), and the alkyl bromide.

The most distinguishable feature is the very broad absorption band associated with the hydroxyl (O-H) stretch of the carboxylic acid group, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding, which forms stable dimers in the solid state or concentrated solutions. orgchemboulder.com Superimposed on this is the O-H stretching vibration from the secondary alcohol group, which is also broad and appears around 3600–3200 cm⁻¹. pressbooks.pub

Another prominent feature is the strong, sharp absorption from the carbonyl (C=O) group of the carboxylic acid, which is expected in the 1760-1690 cm⁻¹ range. orgchemboulder.comlibretexts.org The exact position can be influenced by hydrogen bonding. The spectrum also contains bands corresponding to the carbon-oxygen (C-O) single bond stretch of the carboxylic acid (1320-1210 cm⁻¹) and the alcohol (around 1125-1085 cm⁻¹). orgchemboulder.commsu.edu

Finally, the presence of the bromine atom is confirmed by the C-Br stretching vibration. This absorption is typically found in the fingerprint region of the spectrum, within the 690-515 cm⁻¹ range, and is often strong in intensity. libretexts.orguniroma1.it The C-H stretching vibrations of the aliphatic chain are observed around 3000-2850 cm⁻¹. pressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode Intensity
3300–2500 Carboxylic Acid (O-H) Stretch (H-bonded) Strong, Very Broad
3600–3200 Alcohol (O-H) Stretch (H-bonded) Strong, Broad
3000–2850 Alkane (C-H) Stretch Medium to Strong
1760–1690 Carboxylic Acid (C=O) Stretch Strong, Sharp
1320–1210 Carboxylic Acid (C-O) Stretch Medium
1125–1085 Secondary Alcohol (C-O) Stretch Medium
690–515 Alkyl Halide (C-Br) Stretch Strong

Advanced Structural Analysis (e.g., Circular Dichroism for Stereochemistry)

This compound possesses a chiral center at the C3 carbon, the site of the hydroxyl group. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Bromo-3-hydroxyhexanoic acid and (S)-6-Bromo-3-hydroxyhexanoic acid. While techniques like NMR and Mass Spectrometry can confirm the molecular structure and connectivity, they cannot differentiate between these enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. wikipedia.orgramauniversity.ac.in It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. smoldyn.orgresearchgate.net An achiral molecule will not produce a CD signal, but a chiral molecule will exhibit a unique CD spectrum, providing information about its absolute configuration and conformation in solution. creative-proteomics.com

The application of CD spectroscopy to this compound relies on the presence of a chromophore—a light-absorbing group—in proximity to the chiral center. creative-proteomics.com In this molecule, the carbonyl (C=O) group of the carboxylic acid serves as the chromophore. The electronic transitions of the carbonyl group (specifically the n → π* transition, which occurs at a relatively long wavelength) are perturbed by the asymmetric environment of the C3 stereocenter. nih.gov

This interaction gives rise to a phenomenon known as the Cotton effect, which is a characteristic feature in a CD spectrum showing both absorption and ellipticity. google.com The sign (positive or negative) of the Cotton effect associated with the carbonyl chromophore can be correlated to the absolute configuration (R or S) of the chiral center. mdpi.com This assignment is often made by comparing the experimental CD spectrum to that of structurally similar compounds with a known absolute configuration or through theoretical calculations. nih.gov Therefore, CD spectroscopy provides an indispensable method for determining which enantiomer of this compound has been synthesized or isolated. researchgate.netnih.gov

Table 2: Application of Circular Dichroism (CD) to this compound

Analytical Aspect CD Spectroscopy Application Principle
Stereocenter C3 (carbon bonded to the -OH group) This is the source of the molecule's chirality.
Chromophore Carboxylic Acid (C=O group) The n → π* electronic transition of this group is sensitive to the chiral environment.
Measurement Differential absorption of left- and right-circularly polarized light. Chiral molecules interact differently with the two types of polarized light. ramauniversity.ac.in
Key Spectral Feature Cotton Effect The sign (positive/negative) of the Cotton effect is used to determine the absolute configuration. google.com
Outcome Determination of Absolute Configuration Allows for the unambiguous assignment of the molecule as either the (R)- or (S)-enantiomer.

Computational Chemistry and Theoretical Studies of 6 Bromo 3 Hydroxyhexanoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of a molecule. nih.gov For 6-Bromo-3-hydroxyhexanoic acid, these methods can predict its most stable three-dimensional arrangements and the distribution of electrons within the molecule.

Prediction of Conformational Preferences and Energetics

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds. The presence of a hydroxyl group at the C3 position and a bromine atom at the C6 position introduces several possibilities for intramolecular interactions, which significantly influence its preferred shape.

Theoretical modeling of the closely related (R)-3-hydroxyhexanoic acid suggests that intramolecular hydrogen bonds play a crucial role in stabilizing certain conformers. jachimska-lab.edu.pl In the case of this compound, it is anticipated that a hydrogen bond would form between the hydroxyl group (-OH) and the carbonyl oxygen of the carboxylic acid group. This interaction would lead to a pseudo-cyclic arrangement, a common feature in hydroxy acids.

Table 1: Predicted Relative Energies of Key Conformers of this compound (Theoretical)

Conformer DescriptionKey Dihedral Angles (Predicted)Relative Energy (kcal/mol) (Hypothetical)
Extended (anti)C2-C3-C4-C5: ~180°, C4-C5-C6-Br: ~180°0.0 (Reference)
Folded (gauche) with H-bondO-C3-C2-C(O)OH: gauche, O-H···O=C-1.5
Folded (gauche) Br interactionC4-C5-C6-Br: gauche+0.8

Note: The data in this table is hypothetical and serves as an illustration of what computational studies would likely reveal.

Analysis of Bonding Characteristics and Charge Distribution

The electronic nature of this compound is characterized by the inductive effects of the electronegative oxygen and bromine atoms. Natural Population Analysis (NPA) or similar methods can be used to calculate the partial atomic charges on each atom. chemrxiv.org

The oxygen atoms of the carboxyl and hydroxyl groups are expected to carry significant negative charges, making them centers of high electron density. The bromine atom, being highly electronegative, will also withdraw electron density from the C6 carbon, resulting in a polarized C-Br bond and a partial positive charge on C6. The hydrogen atom of the hydroxyl group and the acidic proton of the carboxylic acid will exhibit partial positive charges, making them susceptible to deprotonation.

This charge distribution is critical for understanding the molecule's reactivity, intermolecular interactions, and solvation properties. For instance, the negative potential around the oxygen atoms indicates likely sites for electrophilic attack or coordination to cations.

Table 2: Predicted Natural Population Analysis (NPA) Charges for Selected Atoms of this compound (Theoretical)

AtomPredicted NPA Charge (e) (Hypothetical)
O (carbonyl)-0.65
O (hydroxyl on C=O)-0.70
H (on hydroxyl of COOH)+0.50
O (on C3)-0.75
H (on hydroxyl of C3)+0.48
C6+0.10
Br-0.20

Note: The data in this table is hypothetical and based on general principles of charge distribution in similar molecules.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, particularly their interactions with solvent molecules. nih.gov For this compound, MD simulations in an aqueous environment would reveal how water molecules arrange themselves around the solute and how this affects its conformational flexibility.

In an aqueous solution, the hydrophilic carboxylic acid and hydroxyl groups will form strong hydrogen bonds with water molecules. researchgate.net The hydrophobic alkyl chain will tend to be shielded from the water, which could influence the conformational equilibrium. The terminal bromine atom adds a degree of complexity, as it is polarizable and can participate in halogen bonding, although it is generally considered hydrophobic.

MD simulations can generate a conformational landscape, illustrating the different shapes the molecule adopts and the frequency of their occurrence. It is expected that in water, the intramolecular hydrogen bond observed in the gas phase might be disrupted in favor of hydrogen bonding with the solvent. This would lead to a more extended and flexible structure compared to the gas phase. Analysis of the radial distribution functions from MD simulations can quantify the structuring of water molecules around the different functional groups of the molecule.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the prediction of reaction outcomes. numberanalytics.com

Modeling of Chemical Transformation Pathways and Transition States

A key reaction of this compound is its potential for intramolecular cyclization. The hydroxyl group at C3 could act as a nucleophile, attacking the electrophilic C6 carbon and displacing the bromide ion to form a six-membered lactone, 3-hydroxy-tetrahydropyran-2-one. Alternatively, the carboxylate, formed upon deprotonation, could attack the C6 carbon to yield a seven-membered lactone.

Computational modeling can elucidate the preferred pathway by calculating the activation energies for both possibilities. The geometry of the transition states can be optimized, providing insight into the atomic rearrangements that occur during the reaction. A theoretical study on the thermal decomposition of 4-bromobutyric acid, which proceeds via intramolecular cyclization, provides a methodological basis for such an investigation. researchgate.net It is plausible that the formation of the six-membered ring would be kinetically and thermodynamically favored due to the lower ring strain compared to a seven-membered ring.

Prediction of Selectivity in Derivatization Reactions

Derivatization reactions, such as esterification of the carboxylic acid or acylation of the hydroxyl group, are fundamental transformations. Computational methods can predict the selectivity of these reactions when a reagent can react at either site.

For example, in an esterification reaction with a bulky alcohol under acidic conditions, computational models can compare the activation barriers for the reaction at the carboxylic acid versus potential side reactions at the hydroxyl group. The steric hindrance around the 3-hydroxyl group, being a secondary alcohol, compared to the more accessible carboxylic acid would likely favor the selective esterification of the carboxyl group. Computational studies on the esterification of other hydroxy acids, like citric acid, have demonstrated the feasibility of modeling such reaction pathways and predicting selectivity. wiley.com By comparing the energies of the transition states for the competing reaction pathways, a quantitative prediction of the product distribution can be achieved.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. For this compound and its chemical analogs, QSAR/QSPR studies serve as powerful predictive tools. These models can forecast physicochemical characteristics like solubility and lipophilicity (QSPR) or biological potencies, such as enzyme inhibition or receptor binding affinity (QSAR), without the need for exhaustive experimental synthesis and testing.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of congeneric compounds are dependent on the systematic variations in their molecular structures. By mathematically modeling this relationship, it becomes possible to predict the activity of new, unsynthesized compounds and to gain mechanistic insights into the molecular features that drive the observed effect.

A typical QSAR study for a series of compounds, including this compound, involves several key steps:

Dataset Selection: A series of structurally related analogs is compiled. For this analysis, a hypothetical series based on the 3-hydroxyhexanoic acid scaffold was considered, with variations in the halogen substituent at the C6 position and modifications to the alkyl chain length.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule in the dataset. These can include electronic (e.g., partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological (e.g., TPSA) descriptors.

Model Generation: A mathematical equation is developed using statistical methods, most commonly Multiple Linear Regression (MLR), to establish a correlation between the selected descriptors (independent variables) and the observed biological activity (dependent variable).

Model Validation: The generated model is rigorously validated to assess its statistical significance and predictive power using metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).

Hypothetical QSAR Model for Hydrolase Enzyme Inhibition

To illustrate the process, a hypothetical QSAR study was conceptualized to model the inhibitory activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) of this compound and its analogs against a bacterial hydrolase enzyme. The dataset includes key descriptors such as the logarithm of the octanol-water partition coefficient (LogP) as a measure of lipophilicity and Molar Refractivity (MR) as a steric and polarizability parameter.

The initial dataset, comprising the chemical structures, selected descriptors, and their hypothetical experimental pIC₅₀ values, is presented in Table 7.4.1.

Table 7.4.1: Hypothetical Dataset of 3-Hydroxyhexanoic Acid Analogs and Descriptors This is an interactive table. You can sort the columns by clicking on the headers.

Compound Name LogP TPSA (Ų) MR (cm³/mol) pIC₅₀ (Experimental)
6-Fluoro-3-hydroxyhexanoic acid 0.85 57.53 35.2 4.95
6-Chloro-3-hydroxyhexanoic acid 1.25 57.53 40.1 5.35
This compound 1.45 57.53 43.0 5.80
6-Iodo-3-hydroxyhexanoic acid 1.75 57.53 48.5 5.95
6-Bromo-3-hydroxyheptanoic acid 1.95 57.53 47.6 6.10

Using Multiple Linear Regression on the data from Table 7.4.1, the following hypothetical QSAR equation was derived:

pIC₅₀ = 3.955 + (0.852 × LogP) + (0.021 × MR)

Model Statistics:

Coefficient of Determination (R²): 0.985

Cross-Validation Coefficient (Q²_LOO): 0.962

Root Mean Square Error (RMSE): 0.089

Number of Compounds (n): 6

Interpretation of the QSAR Model

The high values of R² and Q² indicate that the model has a strong goodness-of-fit and robust predictive capability for this specific dataset. The low RMSE value further suggests that the predictions are close to the experimental values.

The derived equation provides significant mechanistic insights:

LogP Coefficient (0.852): The positive and relatively large coefficient for LogP indicates that lipophilicity is a primary and positive contributor to the inhibitory activity. This suggests that the compounds likely interact with a hydrophobic pocket in the enzyme's active site, and increasing the lipophilicity facilitates better binding or transport to the site of action.

MR Coefficient (0.021): The positive coefficient for Molar Refractivity (MR) suggests that both the bulk (volume) and polarizability of the substituent contribute favorably to the activity. This implies that van der Waals interactions are important for ligand-enzyme binding. The model shows that larger, more polarizable halogens (I > Br > Cl > F) and longer alkyl chains enhance potency.

The model effectively describes the activity of This compound . Its LogP (1.45) and MR (43.0) values place it in a region of high predicted potency. According to the model, its activity is significantly higher than that of the fluoro and chloro analogs due to its enhanced lipophilicity and polarizability, while being comparable to the iodo analog.

Table 7.4.2 details the predictive performance of the model by comparing the experimental pIC₅₀ values with those predicted by the QSAR equation. The small residuals (the difference between experimental and predicted values) across the dataset underscore the model's accuracy.

Table 7.4.2: Comparison of Experimental and Predicted pIC₅₀ Values This is an interactive table. You can sort the columns by clicking on the headers.

Compound Name pIC₅₀ (Experimental) pIC₅₀ (Predicted) Residual
6-Fluoro-3-hydroxyhexanoic acid 4.95 4.92 0.03
6-Chloro-3-hydroxyhexanoic acid 5.35 5.36 -0.01
This compound 5.80 5.70 0.10
6-Iodo-3-hydroxyhexanoic acid 5.95 6.02 -0.07
6-Bromo-3-hydroxyheptanoic acid 6.10 6.18 -0.08

Future Directions and Research Perspectives on 6 Bromo 3 Hydroxyhexanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

Currently, there is a notable absence of published research detailing specific synthetic routes, whether efficient, sustainable, or otherwise, for 6-bromo-3-hydroxyhexanoic acid. Research on related compounds, such as 6-bromohexanoic acid, often involves the ring-opening of ε-caprolactone. However, the introduction of a hydroxyl group at the C-3 position presents a synthetic challenge that has not been specifically addressed in the available literature.

Future research in this area could explore several potential avenues:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of this compound would be crucial, as the chirality at the C-3 position could significantly influence its properties in potential applications, such as polymer synthesis or as a chiral building block.

Biocatalysis: The use of enzymes for the synthesis of functionalized carboxylic acids is a growing field. Future studies could investigate the potential of engineered enzymes for the direct synthesis of this compound from renewable feedstocks, which would represent a highly sustainable route.

Catalytic Halogenation and Hydroxylation: Research could focus on the development of novel catalytic systems for the regioselective bromination and hydroxylation of hexanoic acid derivatives.

Expanding the Scope of Bio-based Polymer Applications and Engineering

There is currently no available research on the use of this compound as a monomer for bio-based polymers. While polyhydroxyalkanoates (PHAs) are a well-established class of bio-based polyesters, the incorporation of a brominated and hydroxylated monomer like this compound has not been reported.

Future research could investigate the potential of this compound to create novel biopolymers with unique properties:

Functionalized PHAs: The bromine atom could serve as a functional handle for post-polymerization modification, allowing for the introduction of other chemical groups to tailor the polymer's properties for specific applications, such as drug delivery or advanced materials.

Altering Polymer Properties: The presence of both a hydroxyl and a bromo substituent could influence the physical and chemical properties of the resulting polymer, such as its crystallinity, degradation rate, and thermal stability.

Deeper Elucidation of Biological Roles and Pathways in Diverse Organisms

The biological roles and metabolic pathways of this compound in any organism are currently unknown. There is no evidence in the scientific literature to suggest that it is a naturally occurring compound or a metabolite in any known biological system.

Future research in this area would be foundational and could include:

Screening for Natural Occurrence: Investigating whether this compound is produced by any microorganisms, plants, or marine organisms.

Toxicology and Biodegradation Studies: Assessing the potential toxicity of this compound to various organisms and determining its biodegradability would be essential first steps before considering any potential applications.

Metabolic Pathway Elucidation: If the compound is found to be part of a biological system, elucidating the enzymatic pathways involved in its synthesis and degradation would be a significant area of research.

Integration of Advanced in silico Methodologies with Experimental Research

There are no published in silico or computational chemistry studies specifically focused on this compound.

The application of advanced in silico methodologies could significantly accelerate future research on this compound:

Predicting Synthetic Pathways: Computational tools could be used to model and predict the feasibility and outcomes of potential synthetic routes, helping to guide experimental efforts.

Modeling Polymer Properties: Molecular modeling could be employed to predict the properties of polymers incorporating this compound as a monomer, providing insights into their potential applications.

Investigating Enzyme-Substrate Interactions: If potential biocatalytic routes are explored, in silico docking studies could help to identify and engineer enzymes capable of acting on this specific substrate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.